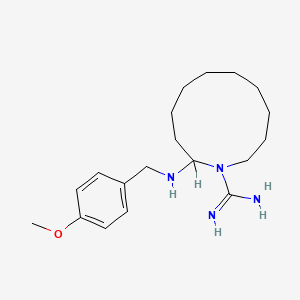

Mbamg

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

97540-02-8 |

|---|---|

Fórmula molecular |

C19H32N4O |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

2-[(4-methoxyphenyl)methylamino]-azacycloundecane-1-carboximidamide |

InChI |

InChI=1S/C19H32N4O/c1-24-17-12-10-16(11-13-17)15-22-18-9-7-5-3-2-4-6-8-14-23(18)19(20)21/h10-13,18,22H,2-9,14-15H2,1H3,(H3,20,21) |

Clave InChI |

CEEGMMOWUXEWCX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |

SMILES canónico |

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |

Sinónimos |

4-methoxybenzylaminodecamethylene guanidine MBAMG |

Origen del producto |

United States |

Foundational & Exploratory

[Compound Name] chemical structure and properties

An In-depth Technical Guide on Osimertinib (B560133): Chemical Structure and Properties

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] A key feature of osimertinib is its lower activity against wild-type EGFR, which is thought to contribute to a more favorable toxicity profile compared to earlier-generation inhibitors.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for osimertinib, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4][6] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[2] The molecule's structure includes a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[4][7]

Chemical Structure

| Identifier | Value |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[2] |

| Synonyms | AZD9291, Mereletinib[8] |

| CAS Number | 1421373-65-0[8] |

| Molecular Formula | C28H33N7O2[2][8][9] |

| Molecular Weight | 499.61 g/mol [2][9] |

Physicochemical Properties

| Property | Value | Source |

| Form | Crystalline solid (as mesylate salt) | [10] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [10] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [10] |

Pharmacological Properties

Osimertinib exhibits a distinct pharmacokinetic profile characterized by slow absorption, extensive distribution, and a long half-life.

Pharmacokinetic Parameters

| Parameter | Value | Source |

| Bioavailability | 70% (90% CI 67, 73) | [10] |

| Time to Peak (Tmax) | Median 6 hours (range 3-24 hours) | [10][11] |

| Apparent Volume of Distribution (Vss/F) | 918 L | [10][12] |

| Plasma Protein Binding | Likely high (based on physicochemical properties) | [10] |

| Apparent Plasma Clearance (CL/F) | 14.3 L/h | [10][12] |

| Terminal Half-life (t1/2) | Approximately 48 hours | [2][12][13] |

| Metabolism | Primarily via CYP3A4 and CYP3A5 | [10][14] |

| Excretion | Feces (68%), Urine (14%) | [2] |

Mechanism of Action

Osimertinib is a targeted therapy that potently and selectively inhibits mutant forms of EGFR.[4][15] It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to irreversible inhibition of the receptor's kinase activity.[4][16] This action blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[16] A key advantage of osimertinib is its selectivity for sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4]

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of osimertinib.

Synthesis of Osimertinib Mesylate

This protocol describes a common synthetic route for osimertinib.[5][17]

-

Friedel-Crafts Arylation: React N-methylindole with dichloropyrimidine to form the 3-pyrazinyl indole (B1671886) intermediate.[17]

-

SNAr Reaction (First): Couple the 3-pyrazinyl indole with a suitable nitroaniline to yield an aminopyrazine intermediate.[17]

-

SNAr Reaction (Second): React the aminopyrazine intermediate with N,N,N'-trimethylethylenediamine.[17]

-

Nitro Reduction: Reduce the nitro group on the triaminated arene intermediate using iron in an acidic medium.[17]

-

Acylation and Elimination: Acylate the resulting amine with 3-chloropropanoyl chloride, followed by an in-situ elimination reaction to form the acrylamide moiety of osimertinib.[5][18]

-

Salt Formation: Treat the final compound with methanesulfonic acid to produce osimertinib mesylate.[5][17]

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of osimertinib against various EGFR kinase domains.[6]

-

Reagents and Materials:

-

Recombinant human EGFR kinase domains (wild-type and mutant forms).

-

ATP and a suitable peptide substrate.

-

Osimertinib stock solution (in DMSO).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare a serial dilution of osimertinib in the assay buffer.

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted osimertinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blotting for Pathway Analysis

This protocol is used to assess the effect of osimertinib on the phosphorylation of EGFR and its downstream effectors.[19]

-

Cell Culture and Treatment:

-

Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M).

-

Treat the cells with varying concentrations of osimertinib for a specified duration (e.g., 2 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantitative Data Summary

In Vitro Potency (IC50)

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Source |

| H1975 | L858R/T790M | <15 | [4] |

| PC-9VanR | ex19del/T790M | <15 | [4] |

| Wild-Type EGFR | - | 480–1865 | [4] |

Clinical Efficacy (AURA and AURA2 Studies)

| Parameter | Value | Source |

| Patient Population | Metastatic EGFR T790M mutation–positive NSCLC | [11] |

| Objective Response Rate (ORR) | 57% (95% CI, 50–64; AURA extension) | [11] |

| Objective Response Rate (ORR) | 61% (95% CI, 54–68; AURA2) | [11] |

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. tga.gov.au [tga.gov.au]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 16. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 17. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]

- 18. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity and Targets of Gefitinib (Iressa)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib (B1684475) (Iressa®) is a foundational first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) that has played a pivotal role in establishing the paradigm of targeted therapy for Non-Small Cell Lung Cancer (NSCLC).[1] Chemically, it is a synthetic anilinoquinazoline (B1252766) compound (4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline) that functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] This guide provides a detailed technical overview of Gefitinib's mechanism of action, biological targets, quantitative activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective Inhibition of EGFR Tyrosine Kinase

The primary molecular target of Gefitinib is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[3] In normal cellular physiology, the binding of ligands like Epidermal Growth Factor (EGF) to EGFR's extracellular domain induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain.[4] This activation leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][5]

Gefitinib exerts its therapeutic effect by binding to the ATP-binding pocket within the EGFR tyrosine kinase domain.[4][6] This competitive inhibition prevents ATP from binding, thereby blocking receptor autophosphorylation and halting the activation of downstream signaling.[2] The consequence is the inhibition of tumor cell proliferation, suppression of angiogenesis, and induction of apoptosis.[1]

The clinical efficacy of Gefitinib is most pronounced in NSCLC patients whose tumors harbor specific activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[4][7] These mutations result in a constitutively active kinase, making the cancer cells highly dependent on EGFR signaling and, consequently, more sensitive to its inhibition by Gefitinib.[4]

Visualizing the Mechanism: Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the specific point of intervention by Gefitinib.

Quantitative Data Summary

The biological activity of Gefitinib has been quantified through various in vitro and in vivo studies, as well as clinical trials.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) of Gefitinib against the EGFR tyrosine kinase.

| Target Enzyme | Assay Type | IC50 (nM) | Reference(s) |

| EGFR Tyrosine Kinase | Enzymatic Assay | 33 | [8] |

| EGF-stimulated Autophosphorylation | Cellular Assay | 54 | [8] |

Table 2: Cellular Antiproliferative Activity in NSCLC Cell Lines

The sensitivity of NSCLC cell lines to Gefitinib is highly dependent on their EGFR mutation status.

| Cell Line | Cancer Type | EGFR Status | IC50 | Reference(s) |

| PC-9 | NSCLC | Exon 19 Deletion | 77.26 nM | [9] |

| HCC827 | NSCLC | Exon 19 Deletion | 15 nM | [9] |

| H3255 | NSCLC | L858R Mutation | 3 nM | [9] |

| A549 | NSCLC | Wild-type | 19.91 µM | [9] |

| NCI-H1975 | NSCLC | L858R + T790M | 21.46 µM | [9] |

| H1650 | NSCLC | Exon 19 Del, PTEN loss | >10 µM (Resistant) | [9] |

Table 3: Pharmacokinetic Parameters of Gefitinib in Humans (250 mg Oral Dose)

This table outlines the key pharmacokinetic properties of Gefitinib.

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | 57% - 59% | Healthy Volunteers & Patients | [10] |

| Tmax (Time to Peak) | 3 - 7 hours | Patients | [6][11] |

| Cmax (Peak Concentration) | 159 ng/mL (gmean) | Patients | [10] |

| Elimination Half-life (t½) | 28 - 48 hours | General | [6][11] |

| Protein Binding | ~90% | In Bloodstream | [6] |

| Metabolism | Hepatic (primarily CYP3A4) | Liver | [6][12] |

| Excretion | ~86% Feces, <4% Urine | General | [6] |

Table 4: Clinical Efficacy in Advanced NSCLC Patients

Summary of key efficacy endpoints from clinical studies in specific patient populations.

| Study/Patient Group | Treatment Line | Endpoint | Result | Reference(s) |

| EGFR Mutation-Positive | First-Line | Objective Response Rate | 67% - 75% | [7][13] |

| EGFR Mutation-Positive | First-Line | Median Progression-Free Survival | 9.8 - 10.9 months | [7] |

| Pretreated Patients (IDEAL 1) | Second-Line | Objective Response Rate | ~20% | [3] |

| Pretreated Patients (IDEAL 2) | ≥2 Prior Regimens | Objective Response Rate | ~10% | [3] |

| Pretreated Patients (IDEAL 1 & 2) | Second-Line+ | Median Overall Survival | 6 - 8 months | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Gefitinib's biological activity.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the direct inhibitory effect of Gefitinib on the enzymatic activity of purified EGFR kinase.

Methodology Workflow

Detailed Steps:

-

Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO, followed by a further dilution in the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9][14]

-

Reaction Setup: In a 384-well plate, add the diluted Gefitinib solution or DMSO as a vehicle control. Subsequently, add a solution containing the recombinant human EGFR kinase enzyme.[9]

-

Reaction Initiation: Start the kinase reaction by adding a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be near its Km for EGFR.[9]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[14]

-

Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves first adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding a Kinase Detection Reagent to convert the ADP generated into a luminescent signal.[9][14]

-

Data Acquisition: Measure the luminescence using a compatible plate reader.

-

Analysis: Calculate the percentage of kinase activity inhibition for each Gefitinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cell lines treated with Gefitinib, serving as an indicator of cell viability and proliferation.[15]

Methodology Workflow

Detailed Steps:

-

Cell Seeding: Seed NSCLC cells (e.g., HCC827, A549) in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[16]

-

Compound Treatment: Prepare serial dilutions of Gefitinib in a complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing the various concentrations of Gefitinib.[16][17]

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[9]

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15][16]

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[16]

Protocol 3: Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins like AKT and ERK.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary) and then pre-treat with various concentrations of Gefitinib for a specified time (e.g., 2 hours) before stimulating with EGF (e.g., 100 ng/mL) for 5-10 minutes.[9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.[16]

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[16][17]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR Tyr1068, anti-phospho-Akt Ser473). Also, probe separate blots for total protein levels as a loading control.[9]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[16][17]

Conclusion

Gefitinib is a selective EGFR tyrosine kinase inhibitor that has demonstrated significant clinical benefit in a genetically defined subset of NSCLC patients.[18] Its mechanism of action, centered on the competitive inhibition of the EGFR kinase domain, effectively blocks key signaling pathways responsible for tumor growth and survival.[4] The extensive quantitative data from in vitro, in vivo, and clinical studies provide a robust characterization of its biological activity. A thorough understanding of its molecular targets and the experimental methodologies used for its evaluation is essential for the ongoing development of targeted cancer therapies and for devising strategies to overcome mechanisms of resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Discovery and History of Imatinib

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib (B729), marketed as Gleevec, represents a paradigm shift in cancer therapy, heralding the era of targeted treatments. This document provides an in-depth technical overview of the discovery and history of imatinib, detailing the key experiments that elucidated its mechanism of action and clinical efficacy. It includes structured data, detailed experimental protocols, and visualizations of the critical signaling pathways and experimental workflows, intended for an audience of researchers, scientists, and drug development professionals.

The Genesis of a Targeted Therapy: The Discovery of the Philadelphia Chromosome and BCR-Abl

The story of imatinib begins not in a chemistry lab, but with a fundamental discovery in cytogenetics. In 1960, Peter Nowell and David Hungerford identified an abnormally small chromosome in the white blood cells of patients with Chronic Myeloid Leukemia (CML), which they named the Philadelphia chromosome. It wasn't until 1973 that Janet Rowley discovered this was the result of a translocation between chromosomes 9 and 22, denoted as t(9;22).

The molecular consequence of this translocation was pinpointed in the 1980s: the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. This created a novel fusion gene, BCR-Abl, which encodes a constitutively active tyrosine kinase. This rogue enzyme was identified as the primary driver of CML.

From Concept to Compound: The Development of a Specific Kinase Inhibitor

With a clear molecular target identified, the next challenge was to develop a drug that could specifically inhibit the BCR-Abl kinase without causing widespread toxicity. In the late 1980s and early 1990s, Dr. Brian Druker, then at the Dana-Farber Cancer Institute and later at Oregon Health & Science University, championed the idea that specifically targeting the BCR-Abl kinase could be a viable treatment for CML.

He collaborated with the pharmaceutical company Ciba-Geigy (now Novartis), where biochemist Nicholas Lydon was leading a program to identify protein kinase inhibitors. Through a process of high-throughput screening and medicinal chemistry optimization, a 2-phenylaminopyrimidine derivative, initially known as STI571 and later as imatinib mesylate, was synthesized in 1992. This compound showed high specificity and potent inhibition of the Abl kinase.

Preclinical Validation: Key Experiments and Methodologies

A series of crucial preclinical experiments demonstrated the potential of imatinib.

The initial and most critical experiments were to determine if imatinib could selectively inhibit the BCR-Abl kinase.

Experimental Protocol: In Vitro Kinase Assay

-

Protein Purification: The catalytic domain of the ABL kinase and the full-length BCR-Abl protein were expressed in and purified from E. coli or insect cell systems.

-

Substrate Preparation: A synthetic peptide substrate for the ABL kinase (e.g., a peptide containing a tyrosine residue) was prepared.

-

Kinase Reaction: The purified kinase was incubated with the peptide substrate, ATP (radiolabeled with ³²P), and varying concentrations of imatinib in a suitable buffer.

-

Detection of Phosphorylation: The amount of ³²P incorporated into the peptide substrate was measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter.

-

IC₅₀ Determination: The concentration of imatinib required to inhibit 50% of the kinase activity (IC₅₀) was calculated by plotting the percentage of inhibition against the logarithm of the imatinib concentration.

The next step was to determine if the in vitro kinase inhibition translated into an anti-proliferative effect in CML cells.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Culture: BCR-Abl positive cell lines (e.g., K562) and BCR-Abl negative cell lines (as controls) were cultured in appropriate media.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with a range of imatinib concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated controls, and the GI₅₀ (concentration for 50% growth inhibition) was determined.

Quantitative Data Summary

The preclinical studies generated crucial quantitative data that supported the advancement of imatinib into clinical trials.

| Parameter | Target | Value | Reference |

| IC₅₀ (In Vitro Kinase Inhibition) | v-Abl | 0.025 - 0.05 µM | |

| c-Abl | 0.038 µM | ||

| BCR-Abl | 0.025 µM | ||

| Platelet-Derived Growth Factor Receptor (PDGFR) | 0.1 µM | ||

| Stem Cell Factor Receptor (c-Kit) | 0.1 µM | ||

| GI₅₀ (Cell Growth Inhibition) | BCR-Abl positive CML cell lines | 0.25 - 1 µM | |

| BCR-Abl negative cell lines | > 10 µM |

Clinical Trials: A Triumph of Targeted Therapy

The promising preclinical data led to the initiation of clinical trials. The Phase I trial, which began in 1998, showed unprecedented results. Of the 54 CML patients in the chronic phase who were treated with 300 mg or more of imatinib daily, 53 achieved a complete hematologic response. These remarkable results led to the fast-tracking of imatinib's development, and it received FDA approval in May 2001, a mere three years after the start of clinical trials.

Subsequent Phase II and III trials confirmed the high rates of cytogenetic and molecular responses, establishing imatinib as the standard of care for CML.

Visualizing the Mechanism and Workflow

Caption: Imatinib competitively inhibits the ATP binding site of the BCR-Abl kinase, blocking downstream signaling.

Caption: A generalized workflow for the discovery of kinase inhibitors, from initial screening to lead selection.

Conclusion and Future Directions

The development of imatinib is a landmark in the history of medicine, demonstrating the power of understanding the molecular basis of a disease to develop a highly effective and specific therapy. It transformed CML from a fatal disease into a manageable chronic condition for most patients. The success of imatinib has paved the way for the development of numerous other targeted therapies for various cancers and other diseases. The principles of its discovery—identifying a key driver mutation and designing a specific inhibitor—remain a cornerstone of modern drug development.

An In-depth Technical Guide to In Vitro and In Vivo Studies of Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the experimental evaluation of Rapamycin (B549165), a potent inhibitor of the mammalian target of rapamycin (mTOR). It covers key in vitro and in vivo methodologies, presents quantitative data in a structured format, and visualizes the core signaling pathway and experimental workflows.

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] Initially developed as an antifungal and immunosuppressive agent, its potent antiproliferative effects have established it as a cornerstone tool for cancer research and a clinically relevant therapeutic agent.[1][2] Rapamycin's primary mechanism of action is the inhibition of mTOR, a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]

Rapamycin exerts its function by first forming a complex with the intracellular protein FK506-binding protein-12 (FKBP12).[5][6] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1), the rapamycin-sensitive complex.[1][5] Inhibition of mTORC1 disrupts downstream signaling, primarily through the dephosphorylation of its two best-characterized substrates: S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.[1][7]

The mTOR Signaling Pathway

The mTOR pathway is a critical signaling node that integrates inputs from growth factors (e.g., Insulin, IGF-1), nutrients (amino acids), and cellular energy status.[3][8] It functions through two distinct multiprotein complexes, mTORC1 and mTORC2.[3][4] Rapamycin primarily inhibits mTORC1, which is acutely sensitive to the drug.[8] mTORC2, which regulates the actin cytoskeleton and activates Akt, is generally considered insensitive to acute rapamycin treatment.[1][8] The inhibition of mTORC1 by the Rapamycin-FKBP12 complex blocks the phosphorylation of S6K1 and 4E-BP1, leading to a reduction in protein synthesis, cell cycle arrest, and induction of autophagy.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. novapublishers.com [novapublishers.com]

- 8. assaygenie.com [assaygenie.com]

Volixibat: A Technical Guide to its Therapeutic Potential in Cholestatic Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volixibat (B1684035) (also known as SHP626) is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, Volixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in systemic bile acid levels.[1][3] This mechanism of action holds significant promise for the treatment of cholestatic liver diseases, which are characterized by the accumulation of bile acids, leading to debilitating symptoms such as pruritus and progressive liver damage. This document provides a comprehensive overview of the current evidence for Volixibat's therapeutic applications, focusing on its clinical development in Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), and Intrahepatic Cholestasis of Pregnancy (ICP), with a review of its investigation in Non-alcoholic steatohepatitis (NASH).

Mechanism of Action

Volixibat's therapeutic effect is derived from its potent and selective inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) or solute carrier family 10 member 2 (SLC10A2).[4][5] IBAT is the primary protein responsible for the reabsorption of bile acids from the intestine back to the liver.[3] By blocking this transporter, Volixibat effectively breaks the enterohepatic circulation of bile acids, resulting in their increased excretion in feces.[1][3] This leads to a dose-dependent decrease in serum bile acid levels, which is believed to alleviate the symptoms and potentially mitigate the liver damage associated with cholestatic conditions.[1] Furthermore, the reduction in circulating bile acids stimulates the liver to synthesize new bile acids from cholesterol, which may contribute to a reduction in serum cholesterol levels.[4][6]

Potential Therapeutic Applications & Clinical Trial Data

Volixibat has been investigated in several cholestatic liver diseases and NASH. The following sections summarize the key findings from clinical trials.

Primary Biliary Cholangitis (PBC)

PBC is a chronic autoimmune disease characterized by progressive destruction of the small bile ducts within the liver, leading to cholestasis, pruritus, fatigue, and potentially cirrhosis.

Interim results from the Phase 2b VANTAGE study have shown promising results for Volixibat in treating cholestatic pruritus in patients with PBC.[1][7] The study demonstrated a statistically significant improvement in pruritus for patients treated with Volixibat compared to placebo.[7]

| VANTAGE Study (Phase 2b) - Interim Analysis | Volixibat (Combined Doses) | Placebo | P-value |

| Primary Endpoint | |||

| Mean Change in Adult ItchRO from Baseline[2][8] | -3.78 to -3.82 | - | <0.0001 |

| Placebo-Adjusted Difference in ItchRO[1][8] | -2.32 to -2.51 | - | 0.0004 to 0.0026 |

| Secondary Endpoints | |||

| Patients with >50% Reduction in Serum Bile Acids[1][7] | 75% | - | - |

| Improvement in Fatigue[1] | Significant | - | - |

Data from interim analysis of the VANTAGE study. The study is ongoing.

Based on these positive interim results, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to Volixibat for the treatment of cholestatic pruritus in patients with PBC.[7]

Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive liver disease characterized by inflammation and scarring of the bile ducts, leading to cholestasis, pruritus, and an increased risk of cholangiocarcinoma and liver failure.

Volixibat is being evaluated in the Phase 2b VISTAS study for the treatment of pruritus in patients with PSC.[9][10] Enrollment for this study is complete, and top-line results are anticipated in the near future.[11] An interim analysis in June 2024 indicated that the safety and effectiveness of Volixibat met the predefined thresholds to continue the study.[9]

Intrahepatic Cholestasis of Pregnancy (ICP)

ICP is a cholestatic disorder of pregnancy characterized by intense pruritus and elevated serum bile acids, which can pose risks to the fetus.

The Phase 2 OHANA study evaluated the efficacy and safety of Volixibat in patients with ICP.[12] An interim analysis of four patients demonstrated that Volixibat led to meaningful reductions in both serum bile acids and pruritus.[12][13] However, the study was discontinued (B1498344) due to challenges with enrollment.[13][14]

Non-alcoholic Steatohepatitis (NASH)

NASH is a severe form of non-alcoholic fatty liver disease characterized by liver inflammation and damage. The rationale for using Volixibat in NASH was to reduce hepatic cholesterol accumulation by stimulating bile acid synthesis.[4][6]

A Phase 2 study of Volixibat in adults with NASH was terminated due to a lack of efficacy.[15] While the drug demonstrated target engagement through increased serum C4 and decreased serum cholesterol levels, it did not lead to a therapeutic benefit in terms of liver histology or steatosis.[6][15]

| Phase 2 NASH Study - 24-Week Interim Analysis | Volixibat (Any Dose) | Placebo |

| Mean Change in Serum 7α-hydroxy-4-cholesten-3-one (C4) from Baseline | +38.5 ng/ml (SD 53.18) | - |

| Mean Change in Serum Total Cholesterol from Baseline | -14.5 mg/dl (SD 28.32) | - |

| Mean Change in Serum LDL Cholesterol from Baseline | -16.1 mg/dl (SD 25.31) | - |

| Proportion of Patients with ≥2-point Reduction in NAFLD Activity Score without Worsening Fibrosis | 30.0% (n=9/30) | 38.5% (n=5/13) |

Data from a terminated Phase 2 study in adults with NASH.[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following outlines the general design of the key Phase 2b studies for Volixibat.

VANTAGE Study (PBC)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 2b study.[16][17]

-

Population: Adults with a confirmed diagnosis of PBC and moderate to severe pruritus.[7][17]

-

Intervention: Patients were randomized to receive Volixibat (20 mg or 80 mg twice daily) or a matching placebo.[2][8]

-

Primary Endpoint: The mean change in the daily itch score from baseline as measured by the Adult ItchRO questionnaire.[2][7]

-

Secondary Endpoints: Safety and tolerability, proportion of patients with a ≥50% reduction in serum bile acids, and changes in fatigue and other quality of life measures.[1][3][7]

VISTAS Study (PSC)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2b study.[9][10]

-

Population: Patients aged 12 years and older with PSC-related pruritus.[11][18]

-

Intervention: Patients were randomized to receive Volixibat (20 mg or 80 mg twice daily) or a matching placebo.[11][18]

-

Primary Endpoint: To evaluate the efficacy of Volixibat in reducing pruritus.[10]

-

Secondary Endpoints: To assess the safety and tolerability of Volixibat and its impact on disease progression.[10]

Safety and Tolerability

Across clinical trials, Volixibat has been generally well-tolerated. The most common treatment-emergent adverse event is diarrhea, which is typically mild to moderate in severity.[1][15] In the VANTAGE study, no new safety signals were observed, and adverse events were similar between the 20 mg and 80 mg treatment groups.[1][7]

Conclusion

Volixibat represents a promising therapeutic agent for the management of cholestatic pruritus in patients with PBC and potentially PSC. Its targeted mechanism of action, which directly addresses the underlying pathophysiology of bile acid accumulation, has been validated in clinical trials through significant reductions in both pruritus and serum bile acid levels. While its development for NASH was unsuccessful, the strong efficacy signals in cholestatic conditions underscore its potential to address a significant unmet medical need. Ongoing clinical trials will further delineate the long-term safety and efficacy of Volixibat in these patient populations.

References

- 1. mirumpharma.com [mirumpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Volixibat - Wikipedia [en.wikipedia.org]

- 6. mirumpharma.com [mirumpharma.com]

- 7. hcplive.com [hcplive.com]

- 8. VANTAGE: Promising data of volixibat in cholestatic pruritus - Medical Conferences [conferences.medicom-publishers.com]

- 9. crohnscolitisfoundation.org [crohnscolitisfoundation.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. liverdiseasenews.com [liverdiseasenews.com]

- 12. Mirum Pharmaceuticals Presents New Data at The Liver Meeting® - BioSpace [biospace.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Intrahepatic Cholestasis of Pregnancy - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]

- 15. Volixibat in adults with non-alcoholic steatohepatitis: 24-week interim analysis from a randomized, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. mirumpharma.com [mirumpharma.com]

- 18. A Randomized Double-Blind Placebo-Controlled Study to Evaluate the Efficacy and Safety of Volixibat in the Treatment of Cholestatic Pruritus in Patients with Primary Sclerosing Cholangitis (VISTAS) | Joint Clinical Trials Office [jcto.weill.cornell.edu]

Toxicological Profile and Safety Data: Acetylsalicylic Acid (Aspirin)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicological profile and safety data for Acetylsalicylic Acid (ASA), commonly known as Aspirin. The information is compiled from non-clinical and clinical data, focusing on key toxicological endpoints relevant to drug development and safety assessment.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects occurring within a short time after administration of a single dose of a substance.[1] The median lethal dose (LD50) is a primary endpoint of these studies. For Aspirin, the LD50 varies depending on the species and route of administration. Overdose symptoms include nausea, vomiting, tinnitus, vertigo, and in severe cases, metabolic acidosis, seizures, and coma.[2][3]

Table 1: Acute Toxicity of Acetylsalicylic Acid

| Species | Route of Administration | LD50 Value |

|---|---|---|

| Rat | Oral | 200 mg/kg[4][5] |

| Rat | Oral | ~1500 mg/kg[6] |

| Rat | Oral | 1000 mg/kg[7] |

| Mouse | Oral | 815 mg/kg[7] |

| Rat | Intraperitoneal | 390 mg/kg[7] |

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance by classifying it into a defined toxicity class based on mortality data.[8][9]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher fixed dose level or stopping the test.[10][11]

Methodology:

-

Test Animals: Healthy, young adult rodents (typically female rats) are used.[8] Animals are acclimatized for at least five days before dosing.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[8] Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered via gavage. The vehicle should be inert (e.g., water).[8]

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is selected based on prior information.

-

A group of 3 animals is dosed.

-

If mortality occurs in 2 or 3 animals, the test is repeated at a lower dose level. If 0 or 1 animal dies, the test is repeated at a higher dose level.

-

This process continues until the criteria for classification are met.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

References

- 1. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. whs.rocklinusd.org [whs.rocklinusd.org]

- 6. fishersci.com [fishersci.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

[Compound Name] spectroscopic data (NMR, mass spec, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as aspirin (B1665792), is a cornerstone of modern medicine, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its efficacy is intrinsically linked to its chemical structure. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for the structural elucidation and quality control of aspirin. This guide provides a detailed overview of the spectroscopic data of acetylsalicylic acid and the experimental protocols for acquiring this information.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for acetylsalicylic acid are summarized in the tables below for straightforward comparison and reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS (Tetramethylsilane) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.4 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 8.12 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| 7.60 | Triplet of doublets | 1H | Aromatic proton (H-4) |

| 7.35 | Triplet of doublets | 1H | Aromatic proton (H-5) |

| 7.13 | Doublet of doublets | 1H | Aromatic proton (H-3) |

| 2.35 | Singlet | 3H | Methyl protons (-COCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃/DMSO-d₆[1] Standard: TMS (Tetramethylsilane) at 0.00 ppm

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.5 | Quaternary | Carboxylic acid carbonyl (C=O) |

| 169.8 | Quaternary | Ester carbonyl (C=O) |

| 151.2 | Quaternary | Aromatic carbon (C-2) |

| 134.5 | Tertiary | Aromatic carbon (CH) |

| 132.3 | Tertiary | Aromatic carbon (CH) |

| 126.2 | Tertiary | Aromatic carbon (CH) |

| 124.0 | Quaternary | Aromatic carbon (C-1) |

| 122.4 | Tertiary | Aromatic carbon (CH) |

| 21.1 | Primary | Methyl carbon (-CH₃) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | Low | [M - OH]⁺ |

| 138 | Moderate | [M - C₂H₂O]⁺ (Loss of ketene) |

| 120 | High | [M - C₂H₂O - H₂O]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ (Loss of CO from m/z 120)[2] |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Solid Film

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1753 | Strong | C=O stretch of the ester[3] |

| 1689 | Strong | C=O stretch of the carboxylic acid[3] |

| 1608 | Medium | C=C stretch of the aromatic ring[3] |

| 1308 | Strong | C-O stretch of the ester and O-H bend of the carboxylic acid |

| 1185 | Strong | C-O stretch of the ester |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of acetylsalicylic acid.

Materials and Equipment:

-

Acetylsalicylic acid sample (5-25 mg for ¹H, 20-50 mg for ¹³C)[4]

-

NMR tube (5 mm diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz or higher)[6]

-

Pipettes and vial

Procedure:

-

Sample Preparation: Accurately weigh the acetylsalicylic acid sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.[4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.[4]

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

-

Spectrometer Tuning and Shimming: The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

Data Acquisition for ¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 45° or 90° pulse).[7]

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of acetylsalicylic acid.

Materials and Equipment:

-

Acetylsalicylic acid sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the acetylsalicylic acid sample in a suitable volatile solvent.

-

Introduction into the Mass Spectrometer: The sample is introduced into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a chromatographic column before entering the MS.

-

Ionization: In the ion source (e.g., EI), the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.[8] The detector generates a signal proportional to the number of ions striking it.[8]

-

Data Acquisition and Processing:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in acetylsalicylic acid.

Materials and Equipment:

-

Acetylsalicylic acid sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid acetylsalicylic acid sample with about 100-200 mg of dry KBr powder in an agate mortar.[10] The mixture should be ground to a fine, uniform powder to minimize light scattering.[10]

-

Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[10]

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Alternative Procedure (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[11]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[11]

-

Mount the plate in the spectrometer and acquire the spectrum as described above.[11]

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques for compound identification.

Caption: General workflow for spectroscopic analysis from sample preparation to structural elucidation.

Caption: Logical flow of information from different spectroscopic techniques to final compound identification.

References

- 1. spectrabase.com [spectrabase.com]

- 2. organic chemistry - What is the structure of 92 m/z fragment for aspirin - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. waters.com [waters.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Initial Findings and Preliminary Research on Miricetin: A Technical Guide

Introduction

Miricetin is a naturally occurring flavonoid, a class of polyphenolic compounds, found in various vegetables, fruits, nuts, berries, and beverages like tea and red wine.[1] Structurally similar to other flavonols like fisetin, luteolin, and quercetin, miricetin has garnered significant attention from the scientific community for its potent antioxidant properties and a wide array of potential therapeutic applications.[1][2] Preliminary research, based on extensive in vitro and in vivo studies, has highlighted its promising role as an anti-inflammatory, anticancer, and neuroprotective agent.[2][3][4][5][6][7] This technical guide provides an in-depth overview of the initial findings and preliminary research on miricetin, focusing on its core biochemical properties, effects on key signaling pathways, and a summary of quantitative data from various studies.

Biochemical Properties and Mechanisms of Action

Miricetin's diverse biological activities stem from its chemical structure, which allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS) and chelating intracellular transition metal ions that can generate ROS.[1] It can also enhance the effects of other antioxidants by inducing enzymes like glutathione (B108866) S-transferase (GST).[1] Beyond its antioxidant capacity, miricetin directly interacts with and modulates the activity of numerous cellular proteins, including enzymes and transcription factors, thereby influencing a variety of signaling pathways.[1][8]

Anti-inflammatory Effects: Miricetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1] This is achieved through the downregulation of transcription factors and mediators involved in their production.[1] Studies have shown its ability to reduce edema in animal models and interfere with inflammatory signal pathways by inhibiting various kinases.[1][9]

Anticancer Potential: A substantial body of research points to miricetin's potential as an anticancer agent.[3][4][5][10] Its multifaceted mechanism of action in cancer includes inducing apoptosis (programmed cell death), inhibiting cell proliferation and angiogenesis (the formation of new blood vessels that feed tumors), and preventing metastasis.[3][5] Miricetin has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[3][8]

Neuroprotective Effects: Preliminary studies suggest that miricetin possesses neuroprotective properties. It has been shown to protect neurons from oxidative stress-induced damage.[1][6] The proposed mechanisms for its neuroprotective action include the prevention of oxidative stress, reduction of intracellular calcium accumulation, and inhibition of apoptosis.[6][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various preliminary studies on miricetin, providing insights into its potency and efficacy in different experimental models.

Table 1: In Vitro Anticancer Activity of Miricetin

| Cell Line | Cancer Type | Parameter | Value | Reference |

| A549 | Lung Cancer | Growth Inhibition | 73 μg/mL | [3] |

| HCT-15 | Colon Cancer | Cell Viability Reduction | 70% decrease at 100 μM | [3] |

| Hep3B | Hepatocellular Carcinoma | IC50 (24h) | 252.2 μM | [3] |

| SMMC-7721 | Hepatocellular Carcinoma | IC50 (48h) | 163.9 μM | [3] |

| JAR | Choriocarcinoma | Invasion Suppression | ~90% at 20 mM | [3] |

| JEG-3 | Choriocarcinoma | Invasion Suppression | ~90% at 20 mM | [3] |

| OVCAR-3 | Cisplatin-Resistant Ovarian Cancer | Cytotoxicity | Greater than cisplatin | [12] |

| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | Cytotoxicity | Greater than cisplatin | [12] |

Table 2: In Vivo Anti-Metastatic and Anti-inflammatory Activity of Miricetin

| Animal Model | Condition | Dosage | Effect | Reference |

| Mice | Tumor Metastasis | 50 mg/kg | 82% reduction in tumor metastasis | [5] |

| Rats | Carrageenan-induced paw edema | Not specified | Significant inhibition | [1][9] |

| Mice | Xylene-induced ear edema | Not specified | Significant inhibition | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. While specific protocols can vary between laboratories, the following provides a general overview of the methods used in the preliminary research on miricetin.

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of miricetin for specified durations (e.g., 24, 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability, and IC50 values (the concentration required to inhibit 50% of cell growth) are calculated.

-

Trypan Blue Exclusion Assay: Cells are treated with miricetin, harvested, and stained with trypan blue. The percentage of viable (unstained) versus non-viable (blue) cells is determined by counting under a microscope.

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Miricetin-treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. This method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic cells.

-

Western Blotting for Apoptotic Markers: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins such as Bax, Bcl-2, caspases, and PARP are detected using specific antibodies.

Cell Invasion and Migration Assays:

-

Transwell Invasion Assay (Boyden Chamber Assay): Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. After incubation with miricetin, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the membrane is quantified.

Animal Studies:

-

Tumor Xenograft Models: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with miricetin (e.g., via oral gavage or intraperitoneal injection). Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.

-

Metastasis Models: Cancer cells are injected intravenously into the tail vein of mice. The mice are then treated with miricetin. After a set period, the lungs or other organs are harvested to quantify the number and size of metastatic nodules.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by miricetin.

The initial findings and preliminary research on miricetin strongly suggest its potential as a valuable therapeutic agent for a range of diseases, particularly cancer and inflammatory conditions. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. However, it is crucial to note that much of the current data is from preclinical studies. Further research, including well-designed clinical trials, is necessary to fully elucidate its efficacy, safety, and optimal therapeutic applications in humans. The detailed experimental protocols and quantitative data summarized in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to build upon in their future investigations of this promising natural compound.

References

- 1. Myricetin - Wikipedia [en.wikipedia.org]

- 2. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways | MDPI [mdpi.com]

- 4. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myricetin: a potential plant-derived anticancer bioactive compound-an updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Istradefylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific literature on Istradefylline (trade name Nourianz™), a first-in-class adenosine (B11128) A2A receptor antagonist.[1] It is approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "off" episodes.[2][3] This document delves into the core pharmacology of Istradefylline, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action

Istradefylline is a selective antagonist of the adenosine A2A receptor.[4][5] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a motor control imbalance in the basal ganglia.[6] Adenosine A2A receptors are highly concentrated in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine (B1211576) D2 receptors on medium spiny neurons of the indirect pathway.[2]

Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator, counteracting the effects of dopamine.[6] In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of adenosine on the indirect pathway becomes more pronounced, contributing to motor symptoms.[6][7] Istradefylline works by blocking these adenosine A2A receptors, thereby reducing the excessive activity of the indirect pathway and helping to restore motor control.[6][8] This non-dopaminergic approach provides a novel strategy for managing motor fluctuations in Parkinson's disease.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for Istradefylline, compiled from various sources.

Table 1: Pharmacokinetic Parameters of Istradefylline

| Parameter | Value | Reference |

| Absorption | ||

| Time to Maximum Concentration (Tmax) | ~4 hours (fasting) | [9][10] |

| Effect of Food (high-fat meal) | AUC increased 1.25-fold, Cmax increased 1.64-fold | [10] |

| Distribution | ||

| Plasma Protein Binding | ~98% | [10] |

| Apparent Volume of Distribution (Vd/F) | 450 - 670 L | [11] |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP3A4, CYP1A1 | [9][11] |

| Elimination | ||

| Mean Terminal Half-life | ~83 hours | [9] |

| Mean Steady-state Apparent Clearance | 4 - 6 L/hour | [11] |

| Excretion | ~48% in feces, ~39% in urine | [2] |

Table 2: Efficacy of Istradefylline in Clinical Trials (Adjunct to Levodopa/Carbidopa)

| Study Dose | Reduction in Daily "Off" Time (vs. Placebo) | Reference |

| 20 mg/day | 0.64 - 0.76 hours | [9][12] |

| 40 mg/day | 0.74 - 1.2 hours | [9][13] |

| 60 mg/day | 0.77 hours | [9] |

Table 3: Binding Affinities (Ki) of Istradefylline

| Receptor | Species | Ki (nM) | Reference |

| Adenosine A2A Receptor | Human | 9.12 | [14][15] |

| Rat | 1.57 | [14][15] | |

| Mouse | 1.87 | [14][15] | |

| - | 2.2 | [14][15] | |

| Adenosine A1 Receptor | Human | >287 | [14][15] |

| Rat | 50.9 | [14][15] | |

| Mouse | 105.02 | [14][15] | |

| - | 150 | [14][15] | |

| Adenosine A3 Receptor | Human | >681 | [14][15] |

Table 4: Common Adverse Events in Clinical Trials (% incidence)

| Adverse Event | Istradefylline 20 mg/day | Istradefylline 40 mg/day | Placebo | Reference |

| Dyskinesia | 16.1 | 17.7 | 9.6 | [13] |

| Dizziness | Not specified | Not specified | Not specified | [3][9] |

| Constipation | Not specified | Not specified | Not specified | [3][9] |

| Nausea | 8.3 | Not specified | 5.3 | [16] |

| Hallucinations | Not specified | Not specified | Not specified | [3][9] |

| Insomnia | Not specified | Not specified | Not specified | [3][9] |

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or vary between laboratories. However, the following outlines the general methodologies for key experiments used to characterize Istradefylline.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Istradefylline for adenosine receptors.

-

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human adenosine A1, A2A, or A3 receptor.

-

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ZM241385 for A2A receptors) and varying concentrations of Istradefylline.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Istradefylline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

-

2. In Vivo Microdialysis in Animal Models of Parkinson's Disease

-

Objective: To assess the effect of Istradefylline on neurotransmitter levels in the basal ganglia.

-

General Protocol:

-

Animal Model: Use a validated animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat or the MPTP-treated primate.

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of the anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of Istradefylline.

-

Neurotransmitter Analysis: Analyze the concentrations of neurotransmitters (e.g., dopamine, glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Compare the neurotransmitter levels before and after Istradefylline treatment to determine its effect on neurotransmission.

-

3. Behavioral Assessment in Animal Models of Parkinson's Disease

-

Objective: To evaluate the efficacy of Istradefylline in reversing motor deficits.

-

General Protocol:

-

Animal Model: Utilize an appropriate animal model of Parkinson's disease (e.g., reserpine-induced catalepsy in rodents, MPTP-treated primates).

-

Drug Administration: Administer Istradefylline, often in combination with a sub-threshold dose of levodopa, to the animals.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess motor function. These may include:

-

Rodents: Rotarod test (motor coordination), cylinder test (forelimb akinesia), open field test (locomotor activity).

-

Primates: Clinical rating scales for parkinsonian disability, assessment of locomotor activity.

-

-

Data Analysis: Score the behavioral tests and compare the performance of Istradefylline-treated animals to placebo- and/or levodopa-treated control groups.

-

Visualizations

The following diagrams illustrate the signaling pathway of Istradefylline and a typical experimental workflow.

References

- 1. Istradefylline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. neuropharmac.com [neuropharmac.com]

- 4. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 5. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Istradefylline? [synapse.patsnap.com]

- 7. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]

- 8. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. nourianz.com [nourianz.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Research

Introduction

Ibrutinib (B1684441) is a first-in-class, oral, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1] In Chronic Lymphocytic Leukemia (CLL), a malignancy characterized by the accumulation of mature B-cells, the BCR pathway is often constitutively active, promoting cancer cell survival and proliferation.[2][3] Ibrutinib covalently binds to the Cys-481 residue of BTK, leading to sustained inhibition of its kinase activity.[2][3] This action disrupts downstream signaling pathways, including NF-κB, ERK, and AKT, thereby inhibiting CLL cell growth, adhesion, migration, and survival.[1][2][4][5] These application notes provide an overview of the experimental protocols to evaluate the efficacy and mechanism of action of Ibrutinib in CLL research.

Mechanism of Action

Ibrutinib's primary mechanism of action is the irreversible inhibition of BTK.[1] This inhibition disrupts several key cellular processes in CLL cells:

-

Inhibition of Proliferation and Survival: By blocking BCR signaling, Ibrutinib inhibits downstream pathways that promote cell cycle progression and survival, leading to a reduction in tumor proliferation.[2][6]

-

Inhibition of Adhesion and Trafficking: Ibrutinib interferes with the interaction between CLL cells and the protective tumor microenvironment by inhibiting chemokine-controlled adhesion and migration.[4][6] This leads to the mobilization of CLL cells from lymph nodes and bone marrow into the peripheral blood.[1][7]

-

Induction of Apoptosis: While Ibrutinib has a modest direct pro-apoptotic effect in vitro, its disruption of microenvironmental support renders CLL cells more susceptible to apoptosis.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ibrutinib in CLL.

Table 1: In Vitro Efficacy of Ibrutinib in CLL

| Parameter | Value | Cell Type/Conditions | Reference |

| IC50 (Apoptosis) | 0.4 μM - 9.7 μM | Primary CLL samples | [9] |

| BTK Occupancy | Complete at doses ≥ 2.5 mg/kg | In vivo (patients) | [4] |

| Inhibition of Adhesion | Significant reduction in migration towards CCL19, CXCL12, and CXCL13 | Primary CLL cells | [10] |

| Apoptosis Rate | <10% at 500 nM | Primary CLL cells | [11] |

| Viability Reduction | ~12% in vivo | NSG mice with CLL xenografts | [12] |

Table 2: Clinical Efficacy of Ibrutinib in CLL

| Parameter | Value | Patient Population | Reference |

| Overall Response Rate (ORR) | 71% | Relapsed/refractory and treatment-naïve elderly | [2] |

| ORR (with del17p) | 64% | Relapsed/refractory | [13] |

| ORR (treatment-naïve with del17p) | 97% | Treatment-naïve | [13] |

| 24-month Progression-Free Survival (with del17p) | 63% | Relapsed/refractory | [13] |

| 24-month Overall Survival (with del17p) | 75% | Relapsed/refractory | [13] |

Experimental Protocols

This protocol determines the effect of Ibrutinib on the viability of CLL cells.

Materials:

-

Primary CLL cells or CLL cell lines (e.g., MEC-1, MEC-2)

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Ibrutinib (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of Ibrutinib in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only control.

-

Add 100 µL of the Ibrutinib dilutions or control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-